1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Overview
Description
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, also known as TIPS-EBX, is a chemical compound with the empirical formula C18H25IO2Si . It is used as a reagent in the formation of C-C bonds .
Synthesis Analysis
An efficient procedure has been developed for the synthesis of TIPS-EBX on a 100-mmol (36-g) scale . The synthesis involves the use of standard commercially available reagents .Molecular Structure Analysis
The molecular weight of TIPS-EBX is 428.38 . Its structure includes a benziodoxolone ring with an ethynyl group attached, which is further connected to a triisopropylsilyl group .Chemical Reactions Analysis
TIPS-EBX is used as a reagent in the formation of C-C bonds . It can be used for the gold-catalyzed direct alkynylation of indole, 2-hexylthiophene, or N,N-dibenzylaniline on a 5- to 10-mmol scale .Physical And Chemical Properties Analysis
TIPS-EBX is a solid at 20°C . It has a melting point of 170°C (dec.) . It is light sensitive and hygroscopic .Scientific Research Applications
Synthesis of Alkynylation Reagents : It has been effectively used in the synthesis of alkynylation reagents. Brand and Waser (2012) developed an efficient procedure for its synthesis on a large scale, demonstrating its utility in the gold-catalyzed direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012).
Metal-Free Alkynylation of Aldehydes : Liu et al. (2015) showed its application in a metal-free alkynylation of aldehydes through direct C-H activation. This method extends to a variety of (hetero)aromatic, aliphatic, and α,β-unsaturated aldehydes (Liu et al., 2015).
Cooperative Catalysis in Alkynylation : Li and Waser (2013) used it in zinc–gold cooperative catalysis for the direct alkynylation of benzofurans, achieving high selectivity for various substitutions (Li & Waser, 2013).
Theoretical Studies in Catalysis : Zhao et al. (2018) conducted theoretical studies on its role in Rh/Au-catalyzed regioselective alkynylation, exploring its function as a Bronsted base and Lewis acid in different catalytic reactions (Zhao et al., 2018).
Synthesis of Quinazolines : Ohta et al. (2010) utilized it in the synthesis of quinazolines, demonstrating its role in facilitating reactions with N-phenylbenzamidines (Ohta et al., 2010).
Preparation of Derivatives : Toyota et al. (2011) prepared derivatives of 1-(2-Phenylethynyl-3-thienyl)-4-[2-(triisopropylsilyl)ethynyl-3-thienyl]benzene, showcasing its utility in creating complex molecular structures (Toyota et al., 2011).
Ethynylation of Esters and Amino Acids : González et al. (2010) reported its exceptional ability in transferring acetylene to stabilized enolates, useful for creating quaternary centers or non-natural amino acids (González et al., 2010).
Aminoalkynylation for Synthesis of Quinalizinones : Shinde et al. (2016) achieved the gold-catalyzed aminoalkynylation of alkynes for synthesizing quinalizinones, showing its versatility in reaction with pyridinoalkynes (Shinde et al., 2016).
Selective Ethynylation of Peptides and Proteins : Hansen et al. (2016) demonstrated its application in the ethynylation of tryptophan-containing peptides and proteins, showing its utility in bioconjugation (Hansen et al., 2016).
Direct Alkynylation of Indoles : Tolnai et al. (2013) presented a method for the C2-selective alkynylation of indoles, highlighting its role in creating substituted alkynyl indoles (Tolnai et al., 2013).
Synthesis of Ethynyl Benziodoxolone Complexes : Yudasaka et al. (2019) synthesized an ethynyl benziodoxolone-acetonitrile complex, exploring its structural properties and reactivity in N-ethynylation of sulfonamides (Yudasaka et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGHMCOPNSZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443601 | |
Record name | 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one | |
CAS RN |
181934-30-5 | |
Record name | 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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